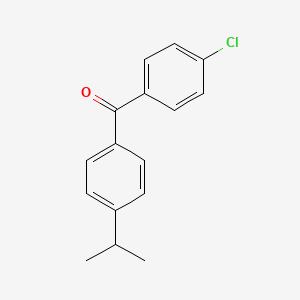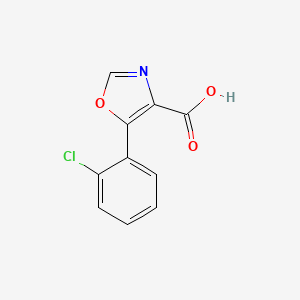
4-Chloro-4'-isopropylbenzophenone
Vue d'ensemble
Description
4-Chloro-4’-isopropylbenzophenone is a chemical compound with the molecular formula C16H15ClO1. It is also known by other names such as 3-Chloro-4’-iso-propylbenzophenone1.
Synthesis Analysis
The synthesis of similar compounds has been achieved via a Friedel-Crafts acylation reaction involving a benzoyl chloride, an aromatic compound, and aluminum chloride2. However, specific synthesis methods for 4-Chloro-4’-isopropylbenzophenone are not readily available in the searched literature.
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-isopropylbenzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring and an isopropyl group on the other1. The exact mass of the molecule is 258.0811428 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving 4-Chloro-4’-isopropylbenzophenone are not readily available in the searched literature. However, benzophenone derivatives have been studied for their photochemical properties2.Physical And Chemical Properties Analysis
4-Chloro-4’-isopropylbenzophenone has a molecular weight of 258.74 g/mol1. It has a computed XLogP3 value of 5.3, indicating its lipophilicity1. It has no hydrogen bond donors and one hydrogen bond acceptor1. The topological polar surface area is 17.1 Ų1.Applications De Recherche Scientifique
Environmental Decontamination
Graphene has been studied for its capacity to decontaminate chloro-nitrophenol (a compound structurally related to 4-Chloro-4'-isopropylbenzophenone) from aqueous solutions. This application is significant in industries like pharmaceuticals, herbicides, and pesticides. The process involves adsorption and is influenced by factors such as pH, temperature, and graphene dosage, highlighting the material's potential in water treatment and pollution control (Mehrizad & Gharbani, 2014).
Advanced Material Synthesis
4-Chloro-4'-isopropylbenzophenone and its derivatives are used in the synthesis of advanced materials. One study demonstrated the successful synthesis of 4-Chloro-4'-isopropylbenzophenone derivatives through a coupling reaction, further exploring their structural characteristics and interactions with metallic ions, indicating potential applications in material science and engineering (Zhang Li, 2000).
Photocyclization for Asymmetric Synthesis
Isopropylbenzophenone derivatives, including 4-Chloro-4'-isopropylbenzophenone, are used in absolute asymmetric photocyclization using a cocrystal approach. This method is crucial in achieving enantioselective synthesis, a fundamental aspect of creating biologically active compounds, and it represents a significant stride in the field of organic chemistry and pharmaceutical development (Koshima et al., 2005).
Polymer Research
4-Chloro-4'-isopropylbenzophenone is involved in the development of polymers with specific properties. For instance, the synthesis of sulfonated poly(4'-phenyl-2,5-benzophenone) and its copolymers shows potential in creating proton exchange membranes, indicating its importance in energy and environmental applications (Ghassemi et al., 2004).
Advanced Oxidation Processes
Compounds structurally related to 4-Chloro-4'-isopropylbenzophenone are subjects of studies focusing on advanced oxidation processes, crucial for environmental remediation. These processes are vital in degrading pollutants and can provide insights into the treatment of waste containing similar complex organic compounds (Saritha et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation3. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard3.
Orientations Futures
4-Chloro-4’-isopropylbenzophenone has diverse applications, including as a photoinitiator, UV absorber, and polymerization catalyst4. Further research could explore these applications in more depth.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABXVTYMMCJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373978 | |
| Record name | 4-chloro-4'-isopropylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-isopropylbenzophenone | |
CAS RN |
78650-61-0 | |
| Record name | 4-chloro-4'-isopropylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)




![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)
